1-(2,2-Dimethoxyethyl)-piperidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO3/c1-12-9(13-2)7-10-6-4-3-5-8(10)11/h9H,3-7H2,1-2H3 |
InChI Key |
XDFZVZQIZSFSSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1CCCCC1=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,2 Dimethoxyethyl Piperidin 2 One and Analogous Structures
Direct Synthetic Approaches to N-(2,2-Dimethoxyethyl)-Lactams
Direct approaches to N-(2,2-dimethoxyethyl)-lactams primarily involve the formation of the amide bond followed by or concurrent with cyclization to form the lactam ring. These methods offer straightforward pathways to the target molecules from readily available precursors.
Amidation Reactions Involving 2,2-Dimethoxyethylamine Precursors
The most conventional method for the synthesis of amides is the reaction of an amine with a carboxylic acid derivative. In the context of 1-(2,2-dimethoxyethyl)-piperidin-2-one, this involves the acylation of 2,2-dimethoxyethylamine. This can be achieved using various acylating agents, such as 5-halopentanoyl chlorides or glutaric anhydride, followed by cyclization.
The reaction of 2,2-dimethoxyethylamine with a suitable precursor, like 5-chloropentanoyl chloride, would yield an N-(2,2-dimethoxyethyl)-5-chloropentanamide intermediate. Subsequent intramolecular cyclization, typically promoted by a base, would afford the desired this compound. The choice of coupling reagents is crucial for efficient amide bond formation, with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (B1436442) (HOBt) being commonly employed to facilitate these transformations, particularly in the synthesis of complex amides like indole-2-carboxamides. nih.gov
| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product |
| Indole-2-carboxylic acids | Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | N-rimantadine-indoleamides |
| 4,6-Difluoroindole-2-carboxylic acid | Benzylamine | EDC·HCl, HOBt, DIPEA | N-benzyl-4,6-difluoroindole-2-carboxamide |
This table showcases examples of amidation reactions used to synthesize complex amides, a principle applicable to the synthesis of the precursor for this compound.
Cyclization Strategies Facilitated by Acetal (B89532) Functionality
The acetal group in N-(2,2-dimethoxyethyl) amides can actively participate in or facilitate cyclization reactions to form various heterocyclic structures, including lactams. These strategies often involve the generation of an N-acyliminium ion intermediate.
N-substituted amides containing an acetal moiety can undergo acid-catalyzed cyclization. For instance, N-(2,2-dimethoxyethyl)indole-2-carboxamides can be cyclized under acidic conditions. The acetal acts as a precursor to an electrophilic N-acyliminium ion, which is then attacked by a nucleophilic position on the indole (B1671886) ring, leading to the formation of a new ring system. This strategy is particularly useful for synthesizing complex, fused heterocyclic systems. For example, the synthesis of indole-2-carboxamides often involves the coupling of an indole-2-carboxylic acid with an appropriate amine using coupling reagents like BOP ( (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate). nih.govresearchgate.net Subsequent acid-catalyzed cyclization can lead to polycyclic indole derivatives.
Intramolecular amidoalkylation is a powerful tool for the synthesis of nitrogen-containing heterocycles. clockss.org In this reaction, an N-acyliminium ion, generated from an amide or lactam bearing an acetal group, is trapped intramolecularly by a nucleophile. researchgate.net For a precursor like N-(2,2-dimethoxyethyl)-5-pentenamide, treatment with a Lewis acid would generate an N-acyliminium ion from the acetal. This electrophilic species could then be attacked by the terminal alkene, leading to the formation of a piperidine (B6355638) ring and a new side chain. The stereochemical outcome of such reactions can often be controlled, making it a valuable method in asymmetric synthesis. researchgate.net
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecules. 20.210.105 The formation of bicyclic lactam N,O- and N,S-acetals can be achieved through such cascade transformations. researchgate.net These reactions can be promoted by chiral amines, leading to highly stereoselective products. While not a direct synthesis of this compound, this methodology highlights the synthesis of analogous structures where the lactam nitrogen is part of an acetal-like system. For example, a one-pot cascade reaction can create bicyclic or tricyclic lactam N,S-acetals with high chemo- and stereoselectivity. researchgate.net
Multicomponent Reaction (MCR) Strategies Incorporating 2,2-Dimethoxyethyl Moieties
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly atom-economical and can be used to generate molecular diversity efficiently. nih.govresearchgate.net The incorporation of 2,2-dimethoxyethylamine into an MCR protocol could provide a direct route to this compound or its analogs.
For example, a potential MCR could involve the reaction of 2,2-dimethoxyethylamine, an aldehyde, and a dicarboxylic acid derivative. The initial formation of an imine from the amine and aldehyde, followed by reaction with the dicarboxylic acid derivative, could lead to a cascade of reactions culminating in the formation of the desired N-substituted piperidin-2-one. MCRs are known for their ability to construct complex heterocyclic scaffolds, including various lactam structures. nih.govresearchgate.net While a specific MCR for the title compound is not detailed in the provided context, the principles of MCRs suggest a plausible and efficient synthetic route. nih.govnih.govmdpi.com
| MCR Type | Reactants | Product Type |
| Ugi Reaction | Isocyanide, Amine, Aldehyde, Carboxylic Acid | α-Acylamino carboxamide |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamide |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitrile |
This table presents common multicomponent reactions that could potentially be adapted to include 2,2-dimethoxyethylamine for the synthesis of complex nitrogen-containing compounds.
Isocyanide-Based MCRs Utilizing 2,2-Dimethoxyethyl Isocyanide as a Building Block
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step. In the context of synthesizing N-substituted lactams, a building block like 2,2-dimethoxyethyl isocyanide would be invaluable. In a typical Ugi or Passerini reaction, the isocyanide carbon acts as a versatile reactant, participating in both nucleophilic and electrophilic interactions.
For the synthesis of a piperidin-2-one ring, a modified Ugi reaction could be envisioned. This would involve the reaction of a keto-acid (e.g., 5-oxohexanoic acid), an amine, and 2,2-dimethoxyethyl isocyanide. The key step is an intramolecular nucleophilic attack that traps the reactive nitrilium ion intermediate, leading to the formation of the lactam ring. The 2,2-dimethoxyethyl group from the isocyanide is thereby installed directly onto the lactam nitrogen, yielding the target compound this compound. The efficiency of IMCRs lies in their ability to generate molecular diversity by simply varying the starting components.
Cascade Reaction Sequences for the Construction of Lactam Scaffolds
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. This approach avoids the need for isolating intermediates, thereby increasing efficiency and reducing waste. The construction of the piperidin-2-one scaffold is well-suited to cascade strategies.
A prominent example is the Knoevenagel condensation-Michael addition-Mannich cascade. nih.gov This sequence can be used to assemble highly substituted piperidin-2-ones in a one-pot, five-component reaction from aromatic aldehydes, nitriles, dialkyl malonates, and a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.gov The process involves the initial formation of a Michael acceptor, followed by a series of additions and a final intramolecular cyclization to form the lactam ring. hse.ru The ammonium acetate serves a dual role as both a catalyst and the source of the nitrogen atom for the piperidine ring. nih.govhse.ru Such sequences are highly convergent, creating multiple C-C and C-N bonds and building significant molecular complexity in a single operation. researchgate.net
Table 1: Examples of Cascade Reactions for Piperidin-2-one Synthesis
| Reactants | Key Cascade Steps | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehydes, Nitriles, Dialkyl Malonates, Ammonium Acetate | Knoevenagel-Michael-Mannich | Polysubstituted 2-Piperidinones | nih.gov |
| Michael Acceptors, Pyridinium Ylides, Aromatic Aldehydes, Ammonium Acetate | Michael-Mannich-Cyclization | Pyridinium-substituted Piperidin-2-ones | hse.ruresearchgate.netdntb.gov.ua |
Diastereoselective and Enantioselective Approaches within MCRs
Controlling stereochemistry is a critical aspect of modern organic synthesis, particularly for applications in pharmacology. Multicomponent reactions have been developed that proceed with high levels of diastereoselectivity and, in some cases, enantioselectivity.
For the synthesis of piperidin-2-ones, diastereoselectivity is often achieved by controlling the relative configuration of newly formed stereocenters during the cascade reaction. For instance, the five-component synthesis of polysubstituted 2-piperidinones has been shown to be highly stereoselective, yielding only a single diastereomer. nih.gov Similarly, a four-component reaction to produce pyridinium-substituted piperidin-2-ones also proceeds with high diastereoselectivity, with the product's structure confirmed by single-crystal X-ray diffraction. hse.rudntb.gov.ua This stereocontrol is governed by the thermodynamics of the intermediates and the steric hindrance in the transition states of the cyclization step.
Enantioselective approaches often rely on the use of chiral catalysts or auxiliaries. A one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has been developed to provide chiral piperazin-2-ones and morpholin-2-ones with high enantiomeric excess (up to 99% ee). acs.org Although this example produces a related heterocycle, the principles are transferable to piperidin-2-one synthesis, where a chiral catalyst would guide the formation of one enantiomer over the other during the key bond-forming steps of the multicomponent cascade.
Derivatization and Functionalization of Piperidin-2-ones and Related Lactams
Once the piperidin-2-one core is synthesized, it can be further modified to introduce diverse functional groups. These derivatization strategies are essential for creating libraries of compounds for structure-activity relationship (SAR) studies.
N-Alkylation Reactions on the Lactam Nitrogen
Direct N-alkylation is a fundamental method for introducing substituents onto the nitrogen atom of a pre-existing piperidin-2-one ring. The reaction typically involves deprotonation of the lactam N-H with a base, followed by nucleophilic attack on an alkylating agent.
Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The alkylating agent would be an electrophile such as 2-bromo-1,1-dimethoxyethane (B145963) or a similar halide. A significant challenge in lactam alkylation is the potential for competing O-alkylation, which yields an imino ether. The choice of reaction conditions can influence the N- vs. O-alkylation ratio; N-alkylation is often favored as it is the thermodynamically more stable product. rsc.org Solvent-free methods using phase-transfer catalysis and microwave irradiation have also been developed to achieve rapid and efficient N-alkylation of lactams and amides. mdpi.com
Table 2: Conditions for N-Alkylation of Lactams
| Base / Catalyst | Alkylating Agent | Solvent / Conditions | Key Feature | Reference |
|---|---|---|---|---|
| KOH / K₂CO₃ / TBAB | Alkyl Halide | Solvent-free, Microwave | Fast, efficient, avoids dry solvents | mdpi.com |
| NaH | Alkyl Bromide/Iodide | DMF | Standard conditions for forming sodium salt | mdpi.com |
Reductive Amination Pathways for N-Substituted Piperidones
Reductive amination is a powerful and versatile method for forming C-N bonds. While it typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, it is a key strategy for synthesizing N-substituted piperidines from piperidone precursors (which contain a ketone in the ring, e.g., piperidin-4-one). researchgate.net
To synthesize an N-substituted piperidone that could be a precursor to a lactam, one could react a piperidone, such as N-Boc-piperidin-4-one, with an amine like 2,2-dimethoxyethylamine. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a hydride reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This pathway effectively installs the desired N-substituent onto the piperidine ring. While this method acts on a piperidone rather than a piperidin-2-one directly, it is a crucial pathway for building the N-substituted heterocyclic core that can be further elaborated.
Aza-Michael Addition Strategies
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly effective strategy for C-N bond formation and heterocycle synthesis. researchgate.net For the construction of N-substituted piperidones, a double aza-Michael reaction is particularly atom-efficient.
In this approach, a primary amine, such as 2,2-dimethoxyethylamine, is reacted with a divinyl ketone. The amine undergoes two sequential conjugate additions to the dienone system, followed by an intramolecular cyclization to directly form the N-substituted piperidone ring. This method constructs the entire heterocyclic scaffold with the desired N-substituent in a single, often high-yielding, step. The reaction can be catalyzed by acids or bases and has been used to generate a wide range of substituted piperidones. nih.gov
Reactivity and Transformational Chemistry of 1 2,2 Dimethoxyethyl Piperidin 2 One and Its Derivatives
Chemical Transformations of the 2,2-Dimethoxyethyl Acetal (B89532) Group
The 2,2-dimethoxyethyl group serves as a stable protecting group for an aldehyde functionality. Its strategic manipulation is a key aspect of the synthetic utility of 1-(2,2-dimethoxyethyl)-piperidin-2-one.
Controlled Hydrolysis to Aldehyde Functionality
The acetal group can be selectively deprotected under acidic conditions to reveal the corresponding aldehyde, (2-oxo-piperidin-1-yl)acetaldehyde. This transformation is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The reaction involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the desired aldehyde.
| Catalyst/Reagent | Conditions | Product | Notes |
| Aqueous HCl | Mild heating | (2-oxo-piperidin-1-yl)acetaldehyde | Standard conditions for acetal deprotection. |
| p-Toluenesulfonic acid | Reflux in acetone/water | (2-oxo-piperidin-1-yl)acetaldehyde | Allows for continuous removal of byproducts. organic-chemistry.org |
| Cerium(III) triflate | Wet nitromethane, room temp | (2-oxo-piperidin-1-yl)acetaldehyde | A mild and chemoselective method. |
Nucleophilic Substitution Reactions Involving the Acetal
While the primary role of the acetal is protection, under certain conditions, it can participate in nucleophilic substitution reactions. Strong Lewis acids can activate the acetal, making it susceptible to attack by nucleophiles. However, this reactivity is less common and generally requires forcing conditions. Such transformations are highly dependent on the nature of the Lewis acid and the nucleophile employed.
Role as a Masked or Protected Carbonyl Synthon
The most significant synthetic application of the 2,2-dimethoxyethyl group in this context is its function as a masked aldehyde. This allows for the piperidin-2-one nucleus to be carried through various synthetic steps that would be incompatible with a free aldehyde. The aldehyde can then be unmasked at a later, more appropriate stage of the synthesis.
This strategy is particularly useful in multi-step syntheses where the aldehyde is required for subsequent condensations, such as aldol (B89426) or Wittig-type reactions, to build more complex molecular architectures. For instance, the in situ generated (2-oxo-piperidin-1-yl)acetaldehyde can be used in reactions like the Julia-Kocienski olefination to form α,β-unsaturated systems. organic-chemistry.orgcofc.edu
Reactivity Profile of the Piperidin-2-one (Lactam) Ring System
The piperidin-2-one ring, a cyclic amide, possesses its own distinct reactivity profile, primarily centered on the electrophilic nature of the carbonyl carbon and the potential for reduction.
Considerations for Nucleophilic Acyl Substitution at the Lactam Carbonyl
The carbonyl group of the lactam is susceptible to nucleophilic attack. However, compared to acyclic amides, the ring strain in the six-membered piperidin-2-one ring makes it slightly more reactive towards ring-opening reactions. Strong nucleophiles, such as hydroxide (B78521) or alkoxides under harsh conditions (e.g., high temperatures), can lead to the cleavage of the amide bond, resulting in the formation of an amino acid derivative.
The rate and feasibility of nucleophilic acyl substitution are influenced by several factors, including the strength of the nucleophile, the reaction temperature, and the presence of catalysts. Generally, the lactam is stable under neutral and mildly acidic or basic conditions, which allows for selective manipulation of the acetal group without affecting the ring structure.
Reductive Transformations to Corresponding Cyclic Amines (Piperidines)
A key transformation of the piperidin-2-one moiety is its reduction to the corresponding piperidine (B6355638). This conversion of the amide to an amine is a fundamental reaction in the synthesis of many nitrogen-containing compounds.
Powerful reducing agents are required to effect this transformation. The most common reagents for lactam reduction are complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF, BH₃·SMe₂).
| Reducing Agent | Typical Solvent | Product | Key Features |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 1-(2,2-Dimethoxyethyl)piperidine | Highly reactive, non-selective, requires anhydrous conditions. |
| Borane-tetrahydrofuran complex (BH₃·THF) | THF | 1-(2,2-Dimethoxyethyl)piperidine | Milder than LiAlH₄, often shows better selectivity. |
This reduction is a crucial step in the synthesis of substituted piperidines, which are prevalent scaffolds in many biologically active molecules and natural products. The reaction proceeds via the formation of an aluminum- or boron-complexed intermediate, which is then further reduced to the amine.
Insufficient Published Data for Comprehensive Article on "this compound"
Following a thorough and extensive search of scientific databases and scholarly articles, it has been determined that there is a lack of specific published research on the chemical reactivity and transformational chemistry of the compound "this compound." As a result, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific molecule.
The investigation sought to find data pertaining to the following areas:
Intramolecular Cyclization and Rearrangement Processes Mediated by the N-Substituent
Stereoselective Intramolecular Amidation Processes:There is no available research that discusses stereoselective intramolecular amidation processes involving the N-substituent of this compound.
While general principles of reactivity for piperidine derivatives and N-acyliminium ions are well-documented, the strict requirement to focus exclusively on "this compound" cannot be met due to the absence of specific studies on this compound in the public domain. The creation of an article based on speculation or extrapolation from related but different compounds would not meet the standards of scientific accuracy.
Therefore, until specific research on the reactivity of "this compound" is published, the generation of the requested article is not feasible.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,2 Dimethoxyethyl Piperidin 2 One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 1-(2,2-dimethoxyethyl)-piperidin-2-one in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and conformation of the atoms within the molecule.
In ¹H NMR, the piperidin-2-one ring protons typically appear as multiplets in the δ 1.5-3.5 ppm range. The protons alpha to the carbonyl group (C6-H) and the nitrogen atom (C2-H) are expected to be the most deshielded of the ring protons. The N-CH₂ group of the dimethoxyethyl substituent would likely present a distinct signal, often a doublet, whose chemical shift is influenced by the adjacent nitrogen and the acetal (B89532) group. The methoxy (B1213986) protons (-OCH₃) would give a sharp singlet, typically around 3.3-3.4 ppm, integrating to six protons. The single proton of the acetal group (-CH(OCH₃)₂) would appear as a triplet, coupled to the adjacent N-CH₂ protons.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon (C=O) of the lactam is the most deshielded, appearing significantly downfield (δ > 170 ppm). The carbons of the piperidine (B6355638) ring typically resonate between δ 20-55 ppm. The carbon atoms of the N-substituted side chain, including the methylene (B1212753), methoxy, and acetal carbons, will have characteristic shifts that confirm the structure. Due to rotational conformers arising from the partial double bond character of the amide and restricted ring conversion, it is possible to observe doubled signals for the NCH₂ groups of the piperidin-2-one moiety in some analogs. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound Data are predicted based on typical values for similar structural motifs.
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |
| Piperidinone Ring CH₂ (3 positions) | 1.7 - 2.5 | m (multiplet) |
| Piperidinone Ring N-CH₂ | 3.2 - 3.5 | t (triplet) |
| N-CH₂ (side chain) | 3.4 - 3.7 | d (doublet) |
| O-CH₃ | 3.3 - 3.4 | s (singlet) |
| CH (acetal) | 4.5 - 4.8 | t (triplet) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data are predicted based on typical values for similar structural motifs.
| Carbon | Predicted Chemical Shift (δ ppm) |
| C=O (carbonyl) | 170 - 175 |
| Piperidinone Ring Carbons | 20 - 55 |
| N-CH₂ (side chain) | 45 - 55 |
| O-CH₃ | 52 - 58 |
| CH (acetal) | 98 - 105 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The molecular formula of the compound is C₉H₁₇NO₃, corresponding to a molecular weight of 187.24 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) would confirm the exact mass, providing strong evidence for the molecular formula.
Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The subsequent fragmentation pattern in MS/MS analysis provides valuable structural information. For this compound, characteristic fragmentation pathways would include:
Loss of a methoxy group: A prominent fragment would likely be observed at m/z 156 ([M-31]⁺), resulting from the cleavage of a methoxy radical (•OCH₃).
Cleavage of the N-substituent: Fission of the bond between the nitrogen and the ethyl side chain can lead to fragments corresponding to the piperidin-2-one ring and the dimethoxyethyl cation.
Piperidinone Ring Fragmentation: The lactam ring itself can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO, 28 Da), leading to a fragment ion corresponding to a pyrrolidine (B122466) derivative. nist.govnih.gov The fragmentation of the piperidine core is a key feature in identifying related alkaloids and derivatives. researchgate.netscielo.br
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Structure | Predicted m/z | Description |
| [C₉H₁₇NO₃]⁺ | 187 | Molecular Ion |
| [C₈H₁₄NO₂]⁺ | 156 | Loss of •OCH₃ |
| [C₅H₈NO]⁺ | 98 | Piperidin-2-one fragment |
| [C₄H₉O₂]⁺ | 89 | Dimethoxyethyl fragment |
| [C₄H₈N]⁺ | 70 | Result of CO loss from piperidinone fragment |
X-ray Crystallography for Definitive Structural Determination and Stereochemical Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. For analogs of this compound that can be crystallized, this technique can unambiguously confirm the molecular structure.
Studies on related piperidine derivatives show that the six-membered piperidin-2-one ring is not planar and typically adopts a preferred conformation to minimize steric strain. nih.gov Common conformations for the piperidine ring include the stable chair form, or slightly distorted forms like the half-chair or envelope conformations. nih.govnih.gov The specific conformation adopted by this compound would be influenced by the steric bulk of the N-substituent and the packing forces within the crystal lattice. The analysis would reveal the precise orientation of the dimethoxyethyl group relative to the plane of the lactam ring.
Intermolecular interactions, such as hydrogen bonding (if applicable in analogs) or van der Waals forces, which stabilize the crystal packing, would also be elucidated. nih.gov This information is crucial for understanding the supramolecular chemistry of these compounds.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.
The most prominent feature in the IR spectrum of a lactam is the strong carbonyl (C=O) stretching vibration, known as the Amide I band. For a six-membered delta-lactam like piperidin-2-one, this band typically appears in the region of 1640-1680 cm⁻¹. acs.orgcdnsciencepub.com The exact position can be influenced by substitution and the physical state of the sample.
Another key functional group is the acetal. The C-O single bond stretches of the dimethoxy group will produce strong, characteristic bands in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹. The presence of a tertiary amide is confirmed by the C-N stretching vibration, which is usually found in the 1200-1350 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed in the 2850-3000 cm⁻¹ region. Unlike unsubstituted or N-H lactams, there will be no N-H stretching band around 3200-3400 cm⁻¹. cdnsciencepub.comnist.gov
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
| Lactam (Amide) | C=O stretch (Amide I) | 1640 - 1680 (Strong) |
| Tertiary Amide | C-N stretch | 1200 - 1350 (Medium) |
| Acetal | C-O stretch | 1050 - 1150 (Strong) |
| Alkane | C-H stretch | 2850 - 3000 (Medium-Strong) |
Computational Chemistry and Mechanistic Investigations for N Acetal Substituted Lactams
Density Functional Theory (DFT) Studies in Reaction Mechanism Elucidation
Comprehensive DFT studies are instrumental in mapping the energetic landscapes of chemical reactions. Such studies on related N-substituted lactams often explore reaction pathways, the geometries of transition states, and the factors governing selectivity. nih.gov However, specific research applying these methods to 1-(2,2-Dimethoxyethyl)-piperidin-2-one is absent from the current body of scientific literature.
Exploration of Reaction Pathways and Transition State Geometries
Currently, there are no published studies that specifically delineate the reaction pathways or calculate the transition state geometries for reactions involving this compound.
Theoretical Analysis of Regioselectivity and Stereoselectivity
The regioselectivity and stereoselectivity of reactions involving N-acetal-substituted lactams are complex phenomena influenced by subtle electronic and steric factors. researchgate.netnih.gov Computational analyses are crucial for dissecting these influences. For this compound, however, no theoretical studies focusing on the origins of its potential regio- or stereoselectivity have been reported.
Computational Insights into Solvent Effects on Stereochemical Outcomes
Solvent interactions can profoundly impact the stereochemical course of a reaction. Computational models that incorporate solvent effects are vital for predicting and explaining these outcomes. nih.govrsc.org The literature lacks specific computational investigations into how different solvents might influence the stereochemistry of reactions involving this compound.
Quantum Chemistry Calculations for Molecular and Electronic Properties
Quantum chemistry calculations provide fundamental insights into the electronic structure and conformational preferences of molecules. chemjournal.kzpte.hu While these methods are powerful, their application to this compound has not been detailed in peer-reviewed research.
Conformer Analysis and Energetic Distributions
A molecule's conformation is critical to its reactivity. Conformer analysis, which identifies stable three-dimensional arrangements and their relative energies, has been performed for various piperidine (B6355638) derivatives but not specifically for this compound. iastate.edunih.gov
Computational NMR Spectroscopy (e.g., Gauge-Including Atomic Orbital (GIAO) Methods with Boltzmann Averaging)
Computational NMR spectroscopy, often using the GIAO method, is a powerful tool for predicting NMR chemical shifts and aiding in structure elucidation by correlating calculated values with experimental data. iastate.eduresearchgate.netnih.gov There are no published studies that report the use of GIAO or other computational NMR methods to analyze the spectral properties of this compound.
In Silico Studies of Molecular Reactivity and Stability
Detailed research findings from computational studies on the specific molecule this compound are not present in the current body of scientific literature. General computational studies on piperidine derivatives, however, offer valuable insights into the likely conformational and electronic characteristics of this compound.
Quantum-chemical calculations on piperidine and its substituted derivatives have been a subject of interest for understanding their spatial and electronic structures. These studies often focus on determining the most stable conformations and the electronic distribution within the molecule. For instance, analyses of various piperidine derivatives have been conducted using semi-empirical methods to calculate spatial, electronic, and energy characteristics, which help in establishing their thermodynamic stability. chemjournal.kz
The reactivity of such compounds is often explored through the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical stability of a molecule. chemjournal.kz A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
For the parent ring system, piperidin-2-one (also known as δ-valerolactam), some gas phase ion energetics data are available, which can serve as a baseline for understanding the energetic properties of its derivatives. nist.gov However, without specific computational data for this compound, it is not possible to construct detailed data tables of its molecular properties.
In the absence of dedicated studies, any discussion on the specific bond lengths, bond angles, dihedral angles, HOMO-LUMO energies, and molecular electrostatic potential (MEP) map of this compound would be speculative. The dimethoxyethyl substituent on the nitrogen atom is expected to influence the electronic properties and conformation of the piperidin-2-one ring, but the precise nature and magnitude of this influence remain to be elucidated through targeted computational investigation.
Future computational work on this compound would be necessary to provide the specific data points required for a thorough analysis of its molecular reactivity and stability. Such research would contribute to a deeper understanding of the structure-property relationships in this class of N-acetal-substituted lactams.
Synthetic Applications and Derivatives of 1 2,2 Dimethoxyethyl Piperidin 2 One
Utilization as a Versatile Building Block in Complex Heterocycle Synthesis
The unique combination of a piperidin-2-one ring and a masked aldehyde function makes 1-(2,2-dimethoxyethyl)-piperidin-2-one a strategic starting material for the construction of intricate molecular architectures. The acetal (B89532) group can be readily deprotected to reveal a reactive aldehyde, which can participate in a variety of cyclization reactions, while the lactam moiety offers multiple sites for functionalization.
Preparation of Polycyclic Lactam Systems (e.g., β-Carbolinones)
The synthesis of polycyclic lactam systems, such as β-carbolinones, can be envisioned through a Pictet-Spengler reaction. In a typical sequence, the dimethoxyethyl group of this compound would be hydrolyzed under acidic conditions to unmask the aldehyde. This aldehyde can then react intramolecularly or intermolecularly. For the synthesis of β-carbolinones, an intermolecular Pictet-Spengler reaction with a tryptamine (B22526) derivative would be a plausible route. The reaction proceeds via the formation of a Schiff base between the aldehyde and the amino group of tryptamine, followed by an acid-catalyzed electrophilic cyclization onto the indole (B1671886) ring. Subsequent oxidation of the resulting tetrahydro-β-carboline would yield the aromatic β-carboline core, which could then be further manipulated to form the final lactam-containing polycyclic structure.
While direct examples utilizing this compound are not prevalent in readily available literature, the strategy is well-established for the synthesis of β-carboline alkaloids and their derivatives.
Precursors for Diverse Azacycles and Alkaloid Scaffolds
The piperidine (B6355638) core of this compound is a common motif in a vast array of alkaloids. By leveraging the reactivity of both the lactam and the N-substituent, this compound serves as a valuable precursor for diverse azacycles and complex alkaloid scaffolds. Chiral oxazolopiperidone lactams, which share structural similarities, are known to be exceptionally versatile intermediates for the enantioselective synthesis of piperidine-containing natural products, including quinolizidines and indolizidines.
The general strategy involves the controlled introduction of substituents at various positions of the piperidine ring, followed by ring-opening or ring-closing reactions to construct the desired polycyclic system. For instance, reduction of the lactam carbonyl to an amine, followed by intramolecular cyclization with the deprotected aldehyde, could lead to indolizidine or quinolizidine (B1214090) skeletons, which are core structures of many alkaloids. The synthesis of such alkaloid frameworks often relies on the stereocontrolled functionalization of the piperidine ring.
Strategies for Achieving Scaffold Diversity through Functional Group Manipulation
Achieving scaffold diversity from this compound hinges on the selective manipulation of its key functional groups: the lactam carbonyl, the N-substituent, and the C-H bonds of the piperidine ring.
The lactam moiety can undergo reduction to a cyclic amine, opening pathways to a different class of piperidine derivatives. Alternatively, the enolate of the lactam can be generated and reacted with various electrophiles to introduce substituents at the α-position.
The dimethoxyethyl group serves as a protected aldehyde. Upon deprotection, the aldehyde can be subjected to a wide range of transformations, including Wittig reactions, Grignard additions, and reductive aminations, to introduce diverse side chains. These modifications can be followed by further cyclization reactions to build complex heterocyclic systems.
Furthermore, recent advances in C-H functionalization offer powerful tools for the direct introduction of substituents onto the piperidine ring, bypassing the need for pre-functionalized substrates. While specific applications to this compound are yet to be widely reported, these methods hold significant promise for expanding its synthetic utility.
Below is a table summarizing potential functional group manipulations and the resulting scaffolds:
| Functional Group | Reagent/Reaction | Resulting Scaffold/Intermediate |
| Lactam Carbonyl | LiAlH₄, NaBH₄ | 1-(2,2-Dimethoxyethyl)piperidine |
| α-Position to Carbonyl | LDA, Alkyl halide | 3-Alkyl-1-(2,2-dimethoxyethyl)-piperidin-2-one |
| Acetal | H₃O⁺ | 2-(2-Oxopiperidin-1-yl)acetaldehyde |
| Unmasked Aldehyde | Wittig Reagent | 1-(Alkene-substituted)-piperidin-2-one |
| Unmasked Aldehyde | Grignard Reagent | 1-(Hydroxyalkyl)-piperidin-2-one |
| Unmasked Aldehyde | Amine, NaBH₃CN | 1-(Aminoethyl)-piperidin-2-one |
Methods for Chiral Induction and Stereochemical Control in Lactam Synthesis
The synthesis of enantiomerically pure piperidine-containing compounds is of paramount importance, as the biological activity of such molecules is often dependent on their stereochemistry. Several strategies have been developed for chiral induction and stereochemical control in the synthesis of lactams and their derivatives.
Asymmetric Organocatalysis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral lactams. Chiral organocatalysts, such as proline and its derivatives, can activate substrates and promote reactions in a stereocontrolled manner. For instance, the intramolecular Michael addition of an amine to an α,β-unsaturated ester, catalyzed by a chiral amine, can produce chiral piperidin-2-ones with high enantioselectivity.
In the context of derivatives of this compound, an organocatalytic approach could be employed in the construction of the piperidine ring itself, starting from achiral precursors. Alternatively, chiral organocatalysts could be used to stereoselectively functionalize the existing lactam scaffold.
Cooperative Dual Catalysis Approaches
Cooperative dual catalysis, where two different catalysts work in concert to promote a single transformation, offers unique opportunities for achieving high levels of stereocontrol. This approach can involve the synergistic action of a transition metal catalyst and an organocatalyst, or two different organocatalysts. For example, in the synthesis of complex lactams, one catalyst could activate the nucleophile while the other activates the electrophile, leading to a highly organized transition state and excellent stereoselectivity.
Tandem reactions, where multiple bond-forming events occur in a single pot, can also be effectively controlled using cooperative catalysis. This strategy is particularly attractive for the efficient construction of complex alkaloid scaffolds from simpler precursors like this compound. While specific applications of cooperative dual catalysis to this particular lactam are still emerging, the general principles hold great promise for the future synthesis of complex, chiral piperidine-based molecules.
Q & A
Q. What are the established synthetic routes for 1-(2,2-Dimethoxyethyl)-piperidin-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Leimgruber-Batcho indole synthesis (adapted for piperidinones): A 2,2-dimethoxyethyl group is introduced via nucleophilic substitution or condensation. For example, intermediates like 2-(2,2-dimethoxyethyl) precursors are reacted with piperidin-2-one under acidic or basic conditions .
- Protecting group strategies : The dimethoxyethyl moiety may act as a protecting group for amines or carbonyls, requiring precise pH control (e.g., HCl or NaHCO₃) to avoid premature deprotection .
Key Variables:
| Variable | Impact on Yield | Optimal Range |
|---|---|---|
| Temperature | Higher temps (80–100°C) accelerate condensation but risk side reactions | 60–80°C |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reactivity | DMF, 0.1–0.5 M |
| Catalyst | Acidic catalysts (p-TsOH) improve electrophilicity of carbonyl groups | 5–10 mol% |
Data Contradictions: Some protocols report higher yields with DMF (70–80%) versus THF (50–60%), likely due to better solubility of intermediates .
Q. How is structural characterization of this compound performed, and what spectral markers are critical?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.3–3.5 ppm (dimethoxy methyl groups) and δ 2.8–3.1 ppm (piperidinone N-CH₂) confirm substitution .
- ¹³C NMR : Carbonyl resonance at δ 170–175 ppm and methoxy carbons at δ 50–55 ppm .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 216.2 (calculated for C₁₀H₁₇NO₃) with fragments at m/z 98 (piperidinone ring) and m/z 118 (dimethoxyethyl group) .
Validation: Cross-referencing with databases like PubChem (CC-BY-NC 4.0) ensures alignment with known piperidinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
